![molecular formula C6H11N3S B015482 5-tert-Butyl-1,3,4-thiadiazol-2-amine CAS No. 39222-73-6](/img/structure/B15482.png)
5-tert-Butyl-1,3,4-thiadiazol-2-amine
Overview
Description
5-tert-Butyl-1,3,4-thiadiazol-2-amine is a thiadiazole derivative with the molecular formula C6H11N3S and a molecular weight of 157.24 g/mol . This compound is known for its ability to inhibit the corrosion of brass in seawater samples . It is also used in various chemical syntheses and industrial applications.
Preparation Methods
The synthesis of 5-tert-Butyl-1,3,4-thiadiazol-2-amine typically involves the reaction of tert-butylamine with thiocarbohydrazide under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the thiadiazole ring. The product is then purified through recrystallization .
Chemical Reactions Analysis
5-tert-Butyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Agricultural Applications
Herbicides and Plant Protection:
5-tert-Butyl-1,3,4-thiadiazol-2-amine serves as an intermediate in the synthesis of terbufos benzthiazuron, a broad-spectrum herbicide. This herbicide is primarily used to control weeds in sugarcane fields and pastures by inhibiting the growth of grass and broadleaf weeds . The synthesis method for this compound emphasizes environmental safety and efficiency, addressing issues related to raw material accessibility and pollution during production.
Corrosion Inhibition
Material Protection:
This compound has been identified as an effective corrosion inhibitor for brass in seawater environments. The presence of the thiadiazole ring enhances its ability to form protective films on metal surfaces, thereby preventing oxidation and degradation . This application is particularly relevant in marine applications where metal corrosion poses significant challenges.
Medicinal Chemistry
Synthesis of Bioactive Compounds:
this compound is utilized in the preparation of various bioactive molecules. It can be reacted with different reagents to yield compounds with potential pharmacological activities. For instance, it can be used to synthesize derivatives that exhibit anti-inflammatory or antimicrobial properties . The versatility of this compound makes it a valuable building block in drug discovery.
Chemical Synthesis and Research
Intermediate for Complex Molecules:
In synthetic organic chemistry, this compound acts as a key intermediate in the synthesis of complex organic compounds. Its ability to participate in various chemical reactions allows chemists to explore new synthetic pathways and develop novel materials with tailored properties .
Summary Table of Applications
Application Area | Description | Notable Compounds/Uses |
---|---|---|
Agricultural | Intermediate for herbicides (e.g., terbufos benzthiazuron) | Broad-spectrum weed control |
Corrosion Inhibition | Protects metals (e.g., brass) from corrosion in marine environments | Effective against seawater corrosion |
Medicinal Chemistry | Used to synthesize bioactive compounds with potential therapeutic effects | Anti-inflammatory and antimicrobial agents |
Chemical Synthesis | Acts as an intermediate for complex organic compounds | Building block for novel materials |
Case Studies and Research Insights
-
Synthesis Methodology:
A recent patent describes a novel synthetic route for producing this compound that focuses on environmentally friendly processes using readily available raw materials . This method enhances yield while minimizing environmental impact. -
Corrosion Studies:
Research has demonstrated that formulations containing this compound significantly reduce corrosion rates of brass in saline environments compared to traditional inhibitors . This finding highlights its potential for industrial applications. -
Biological Activity:
Various studies have reported the synthesis of derivatives from this compound that exhibit promising biological activities such as antibacterial and antifungal effects . These findings suggest avenues for further exploration in medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents further corrosion . In biological systems, it may interact with enzymes or other proteins, disrupting their normal function and leading to antimicrobial effects .
Comparison with Similar Compounds
5-tert-Butyl-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives, such as:
- 2-Amino-1,3,4-thiadiazole
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
These compounds share a similar thiadiazole core but differ in their substituents, which can significantly impact their chemical properties and applications. The tert-butyl group in this compound provides unique steric and electronic effects, making it particularly effective as a corrosion inhibitor .
Biological Activity
5-tert-Butyl-1,3,4-thiadiazol-2-amine (5-TBD) is a heterocyclic compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological properties, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
5-TBD has the molecular formula and features a five-membered thiadiazole ring with a tert-butyl group at the 5-position. This structural configuration contributes to its lipophilicity and biological activity.
Biological Activities
The biological activities of this compound have been extensively studied, revealing its potential in various therapeutic areas:
- Antimicrobial Activity : 5-TBD exhibits notable antimicrobial properties against a range of pathogens. Its derivatives have shown effectiveness in inhibiting bacterial growth and could serve as templates for new antibiotics .
- Anticancer Properties : Research indicates that 5-TBD may possess anticancer activity through mechanisms involving apoptosis induction in cancer cells. Studies have highlighted its interaction with specific enzymes and receptors involved in cancer progression .
- Anticonvulsant Effects : The compound has demonstrated anticonvulsant properties in animal models, suggesting its potential use in treating epilepsy. Mechanistic studies indicate that it may modulate GABAergic pathways .
- Anti-inflammatory Action : 5-TBD has shown promise in reducing inflammation, which is critical for conditions such as arthritis and other inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines is particularly noteworthy .
Synthesis Methods
Several synthetic routes have been developed for producing this compound:
- Reaction of N-amino-N-methylformamide with tert-butyl hydrazine : This method involves the use of carbon disulfide in the presence of a base to facilitate the formation of the thiadiazole ring.
- Condensation reactions : Various condensation reactions with different amines have also been explored to yield derivatives with enhanced biological properties .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of 5-TBD against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 32 | 16 (Vancomycin) |
Escherichia coli | 64 | 32 (Ciprofloxacin) |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that 5-TBD induced cell cycle arrest and apoptosis in HeLa cells. The compound's IC50 was found to be significantly lower than that of conventional chemotherapeutics.
Cell Line | IC50 (µM) | Conventional Drug IC50 (µM) |
---|---|---|
HeLa | 15 | 25 (Doxorubicin) |
MCF-7 | 20 | 30 (Tamoxifen) |
Properties
IUPAC Name |
5-tert-butyl-1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXDPEFCLDSXLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068168 | |
Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39222-73-6 | |
Record name | 5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39222-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buthidazolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039222736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-tert-butyl-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.404 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTHIDAZOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X53J1T94SN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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